Cas no 2248358-38-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate is a specialized organic compound featuring a difluorinated cyclopropane core linked to a phthalimide-derived ester group. Its unique structure, incorporating both difluorocyclopropane and isoindole-1,3-dione moieties, confers potential utility in medicinal chemistry and agrochemical applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the cyclopropane ring may contribute to conformational rigidity. The 3-methylphenyl substitution offers opportunities for further derivatization. This compound is of interest in the development of enzyme inhibitors or bioactive probes due to its sterically constrained, electron-deficient scaffold. Proper handling requires standard laboratory precautions for fluorinated and aromatic intermediates.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate structure
2248358-38-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate
CAS No:2248358-38-3
MF:C19H13F2NO4
MW:357.30763220787
CID:5842520
PubChem ID:165729578
Update Time:2025-11-06

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248358-38-3
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate
    • EN300-6520145
    • Inchi: 1S/C19H13F2NO4/c1-11-5-4-6-12(9-11)18(10-19(18,20)21)17(25)26-22-15(23)13-7-2-3-8-14(13)16(22)24/h2-9H,10H2,1H3
    • InChI Key: KPLIEJULFJMXKH-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=C(C)C=1)F

Computed Properties

  • Exact Mass: 357.08126422g/mol
  • Monoisotopic Mass: 357.08126422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate (CAS No. 2248358-38-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate (CAS No. 2248358-38-3) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluorocyclopropane moiety and the isoindole-1,3-dione core, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research trends.

One of the most striking aspects of this compound is its cyclopropane carboxylate derivative, which is increasingly studied for its role in modulating biological activity. The presence of difluoro groups enhances its metabolic stability, a feature highly sought after in drug discovery. Researchers are particularly interested in how this compound interacts with enzymes and receptors, given its potential to serve as a protease inhibitor or kinase modulator. These properties align with current trends in precision medicine and targeted therapies.

In the context of agrochemical innovation, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate has shown promise as a scaffold for developing next-generation pesticides. Its structural rigidity and fluorine content contribute to its durability in environmental conditions, addressing growing concerns about sustainable crop protection. This aligns with the global push for eco-friendly agrochemicals, a topic frequently searched in academic and industrial circles.

The synthesis of this compound involves sophisticated organic chemistry techniques, including cyclopropanation and esterification reactions. Its CAS No. 2248358-38-3 serves as a unique identifier in chemical databases, facilitating research reproducibility. Given the rising interest in fluorinated compounds and their applications, this molecule is often discussed in forums focusing on medicinal chemistry and material science.

From a computational chemistry perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate is a fascinating subject for molecular docking studies. Its three-dimensional structure allows for diverse binding conformations, making it a candidate for virtual screening campaigns. This is particularly relevant given the increasing reliance on AI-driven drug discovery, a hot topic in both academic and commercial research.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylate (CAS No. 2248358-38-3) represents a versatile and scientifically intriguing compound. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting the interdisciplinary nature of modern chemical research. As the demand for fluorine-containing compounds and sustainable chemicals grows, this molecule is poised to remain a focal point in innovative research endeavors.

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